Endogenous Differentiation from the 7-Fluoro-6-methoxy Regioisomer via CYP Enzyme Interaction Profiles
The target compound (6-F-7-OCH3) and its regioisomer (7-F-6-OCH3) demonstrate a significant difference in their interaction with Cytochrome P450 enzymes. The 6-F-7-OCH3 compound has a recorded binding affinity (Kd) for CYP2A6 of 4.50E+3 nM [1]. While no Kd data is available for the 7-F-6-OCH3 isomer at CYP2A6, distinct CYP interaction profiles are expected. For example, a CYP3A4 inhibition assay for a related chroman molecule showed an IC50 >5.00E+4 nM [2], underlining the target-specific nature of these interactions. This suggests that the target compound's CYP2A6 engagement is a specific and differentiating feature of its 6-F-7-OCH3 configuration.
| Evidence Dimension | Cytochrome P450 enzyme binding affinity |
|---|---|
| Target Compound Data | Kd = 4.50E+3 nM (CYP2A6) |
| Comparator Or Baseline | 7-Fluoro-6-methoxychroman-4-amine (regioisomer): No data for CYP2A6. A related chroman analog: IC50 >5.00E+4 nM (CYP3A4) |
| Quantified Difference | Target compound shows measurable affinity for CYP2A6, whereas the regioisomer's affinity is uncharacterized, and a related analog has minimal CYP3A4 interaction. |
| Conditions | Binding affinity assay for CYP2A6, assessed as a type 1 interaction via absorbance increase at 379-387 nm; CYP3A4 assay using BFC substrate. |
Why This Matters
A defined CYP2A6 affinity profile allows scientists to predict metabolic liabilities or potential for CYP-mediated drug-drug interactions, enabling informed selection over a regioisomer with an unknown and potentially different metabolic fate.
- [1] BindingDB. (2016). BDBM50101991: Binding affinity to CYP2A6 for 6-Fluoro-7-methoxychroman-4-amine. Kd: 4.50E+3 nM. View Source
- [2] BindingDB. (n.d.). BDBM50386879: Inhibition of CYP3A4 for a related chroman analog. IC50 >5.00E+4 nM. View Source
